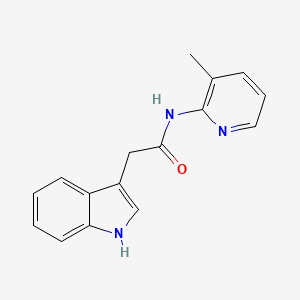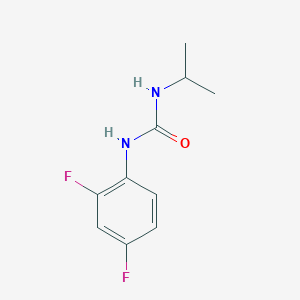
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potent inhibitor of P21 activated kinase (PAK) and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide inhibits PAK by binding to the ATP-binding pocket of the kinase domain. This prevents ATP from binding to PAK, which is required for its activity. By inhibiting PAK, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide disrupts the signaling pathways that are regulated by PAK, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. In cancer biology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to inhibit the proliferation and migration of cancer cells. In neurobiology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to protect neurons from oxidative stress and promote axon regeneration. In immunology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune cell migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of PAK, making it a valuable tool for studying the role of PAK in cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is also relatively stable and easy to use in experiments. However, there are some limitations to using 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. It has been found to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is not suitable for in vivo experiments due to its poor bioavailability.
Direcciones Futuras
There are several future directions for research on 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of PAK. This could lead to a better understanding of the role of PAK in cellular processes and the development of new therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the off-target effects of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide on other kinases. This could lead to a better understanding of the complex signaling networks that regulate cellular processes. Finally, the development of new delivery methods for 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide could make it more suitable for in vivo experiments.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. This compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)acetophenone. Finally, the acetophenone is reacted with methylamine to form 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. The overall synthesis method is complex, but it has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied in scientific research due to its potent inhibitory effects on PAK. PAK is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell motility, proliferation, and survival. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to inhibit the activity of all six isoforms of PAK, making it a valuable tool for studying the role of PAK in these cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been used in a variety of research areas, including cancer biology, neurobiology, and immunology.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-8-17-16(11)19-15(20)9-12-10-18-14-7-3-2-6-13(12)14/h2-8,10,18H,9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCHHBBPZRVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)


![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)